molecular formula C11H18O4 B6154027 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid CAS No. 2228791-60-2

4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B6154027
CAS No.: 2228791-60-2
M. Wt: 214.3
InChI Key:
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Description

4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of cyclohexanone with isopropyl alcohol in the presence of a strong base, followed by oxidation to introduce the oxo group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) for forming acid chlorides, followed by nucleophiles like alcohols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of esters, amides, and other derivatives.

Scientific Research Applications

4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a building block for various chemical products.

Mechanism of Action

The mechanism by which 4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure.

    Cyclohexane-1-carboxylic acid: Lacks the oxo and isopropyl groups but shares the carboxylic acid functionality.

    4-hydroxycyclohexane-1-carboxylic acid: Contains a hydroxyl group instead of an oxo group.

Uniqueness

4-oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is unique due to the combination of its oxo group, isopropyl ether linkage, and carboxylic acid functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2228791-60-2

Molecular Formula

C11H18O4

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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